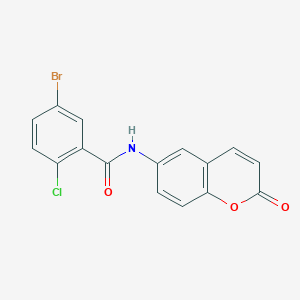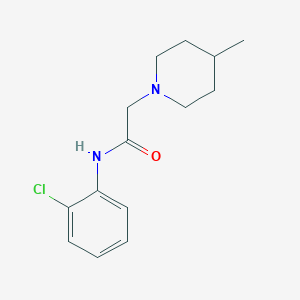![molecular formula C22H18O5 B3530854 5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one](/img/structure/B3530854.png)
5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one
Übersicht
Beschreibung
5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two chromen-2-one moieties linked via a methylene bridge, which contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl and 5,7-dimethyl-2H-chromen-2-one derivatives.
Formation of the Methylene Bridge: The key step involves the formation of the methylene bridge linking the two chromen-2-one moieties. This is achieved through a nucleophilic substitution reaction, where the hydroxyl group of one chromen-2-one derivative reacts with a suitable methylene donor, such as formaldehyde or paraformaldehyde, under basic conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol, with a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, is also emphasized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one moieties, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups, such as amines or thiols, at the methylene bridge.
Wissenschaftliche Forschungsanwendungen
5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new coumarin derivatives with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine: Investigated for its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its unique structure allows for selective targeting of specific biological pathways.
Industry: Utilized in the development of fluorescent dyes and sensors due to its chromophoric properties, which make it suitable for applications in imaging and diagnostics.
Wirkmechanismus
The mechanism of action of 5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its antioxidant properties allow it to scavenge free radicals, reducing oxidative stress and preventing cellular damage. The compound’s ability to modulate signaling pathways also contributes to its anti-inflammatory and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin, used in the prevention of blood clots.
Dicoumarol: Another anticoagulant similar to warfarin, with a similar mechanism of action.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: Compounds with similar chromen-2-one structures, studied for their biological activities.
Uniqueness
5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one stands out due to its unique structure, which combines two chromen-2-one moieties linked by a methylene bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5,7-dimethyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-12-6-14(3)22-15(9-21(24)27-19(22)7-12)11-25-16-4-5-17-13(2)8-20(23)26-18(17)10-16/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWBOPRYEOVXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)COC3=CC4=C(C=C3)C(=CC(=O)O4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-methyl-N~2~-[3-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B3530786.png)
![3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3530794.png)
![3-chloro-N-[({2-[4-(dimethylamino)phenyl]-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3530805.png)

![ISOPROPYL 2-CHLORO-5-({[(2-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B3530814.png)
![N-mesityl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B3530815.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3530819.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3530830.png)

![5-(4-BROMOPHENYL)-N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B3530839.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B3530858.png)

![N-(3-chloro-4-methylphenyl)-2-[(2-methoxy-5-nitrobenzyl)oxy]benzamide](/img/structure/B3530871.png)
